molecular formula C15H23NO3 B8394919 3-[4-(2-(Cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine

3-[4-(2-(Cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine

Cat. No. B8394919
M. Wt: 265.35 g/mol
InChI Key: LVLSVDDJJSAKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04652563

Procedure details

(±)-3-[4-(2-(Cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (25 g) was dissolved in hot water (200 ml) and methanol (50 ml). To this solution was added, with vigorous stirring, a solution of L-(+)-mandelic acid (14.35 g) in hot water (200 ml). The mixture was stirred for five minutes, cooled and seeded to give crystals. These were collected and recrystallised three times from hot water to afford a mandelate salt of 3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (5.04 g). To part of this compound (4.54 g) in chloroform (75 ml) was added 15% sodium carbonate solution (75 ml) and the two phase mixture was vigorously stirred at room temperature for one hour. The two layers were separated, the aqueous layer washed with chloroform (3×25 ml) and the organic layer and chloroform washings were combined, dried and evaporated under reduced pressure to give a residue (2.81 g). This residue was dissolved in hot acetonitrile (25 ml), filtered, evaporated to low volume and cooled to afford (-)-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (2.05 g), [α]D25 =-17.77° [concentration 1.1% in ethanol:water:concentrated HCl (17:2:1)]: nuclear magnetic resonance spectrum consistent with racemic material; identical by chromatography.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.35 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][CH2:6][CH2:7][C:8]2[CH:19]=[CH:18][C:11]([O:12][CH2:13][CH:14]([OH:17])[CH2:15][NH2:16])=[CH:10][CH:9]=2)[CH2:3][CH2:2]1.[C:20]([OH:30])(=[O:29])[C@H:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[OH:22]>O.CO>[C:20]([O-:30])(=[O:29])[CH:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[OH:22].[CH:1]1([CH2:4][O:5][CH2:6][CH2:7][C:8]2[CH:9]=[CH:10][C:11]([O:12][CH2:13][CH:14]([OH:17])[CH2:15][NH2:16])=[CH:18][CH:19]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CC1)COCCC1=CC=C(OCC(CN)O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.35 g
Type
reactant
Smiles
C([C@@H](O)C1=CC=CC=C1)(=O)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added, with vigorous stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to give crystals
CUSTOM
Type
CUSTOM
Details
These were collected
CUSTOM
Type
CUSTOM
Details
recrystallised three times from hot water

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C(O)C1=CC=CC=C1)(=O)[O-]
Name
Type
product
Smiles
C1(CC1)COCCC1=CC=C(OCC(CN)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04652563

Procedure details

(±)-3-[4-(2-(Cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (25 g) was dissolved in hot water (200 ml) and methanol (50 ml). To this solution was added, with vigorous stirring, a solution of L-(+)-mandelic acid (14.35 g) in hot water (200 ml). The mixture was stirred for five minutes, cooled and seeded to give crystals. These were collected and recrystallised three times from hot water to afford a mandelate salt of 3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (5.04 g). To part of this compound (4.54 g) in chloroform (75 ml) was added 15% sodium carbonate solution (75 ml) and the two phase mixture was vigorously stirred at room temperature for one hour. The two layers were separated, the aqueous layer washed with chloroform (3×25 ml) and the organic layer and chloroform washings were combined, dried and evaporated under reduced pressure to give a residue (2.81 g). This residue was dissolved in hot acetonitrile (25 ml), filtered, evaporated to low volume and cooled to afford (-)-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (2.05 g), [α]D25 =-17.77° [concentration 1.1% in ethanol:water:concentrated HCl (17:2:1)]: nuclear magnetic resonance spectrum consistent with racemic material; identical by chromatography.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.35 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][CH2:6][CH2:7][C:8]2[CH:19]=[CH:18][C:11]([O:12][CH2:13][CH:14]([OH:17])[CH2:15][NH2:16])=[CH:10][CH:9]=2)[CH2:3][CH2:2]1.[C:20]([OH:30])(=[O:29])[C@H:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[OH:22]>O.CO>[C:20]([O-:30])(=[O:29])[CH:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[OH:22].[CH:1]1([CH2:4][O:5][CH2:6][CH2:7][C:8]2[CH:9]=[CH:10][C:11]([O:12][CH2:13][CH:14]([OH:17])[CH2:15][NH2:16])=[CH:18][CH:19]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CC1)COCCC1=CC=C(OCC(CN)O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.35 g
Type
reactant
Smiles
C([C@@H](O)C1=CC=CC=C1)(=O)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added, with vigorous stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to give crystals
CUSTOM
Type
CUSTOM
Details
These were collected
CUSTOM
Type
CUSTOM
Details
recrystallised three times from hot water

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C(O)C1=CC=CC=C1)(=O)[O-]
Name
Type
product
Smiles
C1(CC1)COCCC1=CC=C(OCC(CN)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04652563

Procedure details

(±)-3-[4-(2-(Cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (25 g) was dissolved in hot water (200 ml) and methanol (50 ml). To this solution was added, with vigorous stirring, a solution of L-(+)-mandelic acid (14.35 g) in hot water (200 ml). The mixture was stirred for five minutes, cooled and seeded to give crystals. These were collected and recrystallised three times from hot water to afford a mandelate salt of 3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (5.04 g). To part of this compound (4.54 g) in chloroform (75 ml) was added 15% sodium carbonate solution (75 ml) and the two phase mixture was vigorously stirred at room temperature for one hour. The two layers were separated, the aqueous layer washed with chloroform (3×25 ml) and the organic layer and chloroform washings were combined, dried and evaporated under reduced pressure to give a residue (2.81 g). This residue was dissolved in hot acetonitrile (25 ml), filtered, evaporated to low volume and cooled to afford (-)-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (2.05 g), [α]D25 =-17.77° [concentration 1.1% in ethanol:water:concentrated HCl (17:2:1)]: nuclear magnetic resonance spectrum consistent with racemic material; identical by chromatography.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.35 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][CH2:6][CH2:7][C:8]2[CH:19]=[CH:18][C:11]([O:12][CH2:13][CH:14]([OH:17])[CH2:15][NH2:16])=[CH:10][CH:9]=2)[CH2:3][CH2:2]1.[C:20]([OH:30])(=[O:29])[C@H:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[OH:22]>O.CO>[C:20]([O-:30])(=[O:29])[CH:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[OH:22].[CH:1]1([CH2:4][O:5][CH2:6][CH2:7][C:8]2[CH:9]=[CH:10][C:11]([O:12][CH2:13][CH:14]([OH:17])[CH2:15][NH2:16])=[CH:18][CH:19]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CC1)COCCC1=CC=C(OCC(CN)O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.35 g
Type
reactant
Smiles
C([C@@H](O)C1=CC=CC=C1)(=O)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added, with vigorous stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to give crystals
CUSTOM
Type
CUSTOM
Details
These were collected
CUSTOM
Type
CUSTOM
Details
recrystallised three times from hot water

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C(O)C1=CC=CC=C1)(=O)[O-]
Name
Type
product
Smiles
C1(CC1)COCCC1=CC=C(OCC(CN)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04652563

Procedure details

(±)-3-[4-(2-(Cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (25 g) was dissolved in hot water (200 ml) and methanol (50 ml). To this solution was added, with vigorous stirring, a solution of L-(+)-mandelic acid (14.35 g) in hot water (200 ml). The mixture was stirred for five minutes, cooled and seeded to give crystals. These were collected and recrystallised three times from hot water to afford a mandelate salt of 3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (5.04 g). To part of this compound (4.54 g) in chloroform (75 ml) was added 15% sodium carbonate solution (75 ml) and the two phase mixture was vigorously stirred at room temperature for one hour. The two layers were separated, the aqueous layer washed with chloroform (3×25 ml) and the organic layer and chloroform washings were combined, dried and evaporated under reduced pressure to give a residue (2.81 g). This residue was dissolved in hot acetonitrile (25 ml), filtered, evaporated to low volume and cooled to afford (-)-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (2.05 g), [α]D25 =-17.77° [concentration 1.1% in ethanol:water:concentrated HCl (17:2:1)]: nuclear magnetic resonance spectrum consistent with racemic material; identical by chromatography.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.35 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][CH2:6][CH2:7][C:8]2[CH:19]=[CH:18][C:11]([O:12][CH2:13][CH:14]([OH:17])[CH2:15][NH2:16])=[CH:10][CH:9]=2)[CH2:3][CH2:2]1.[C:20]([OH:30])(=[O:29])[C@H:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[OH:22]>O.CO>[C:20]([O-:30])(=[O:29])[CH:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[OH:22].[CH:1]1([CH2:4][O:5][CH2:6][CH2:7][C:8]2[CH:9]=[CH:10][C:11]([O:12][CH2:13][CH:14]([OH:17])[CH2:15][NH2:16])=[CH:18][CH:19]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CC1)COCCC1=CC=C(OCC(CN)O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.35 g
Type
reactant
Smiles
C([C@@H](O)C1=CC=CC=C1)(=O)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added, with vigorous stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to give crystals
CUSTOM
Type
CUSTOM
Details
These were collected
CUSTOM
Type
CUSTOM
Details
recrystallised three times from hot water

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C(O)C1=CC=CC=C1)(=O)[O-]
Name
Type
product
Smiles
C1(CC1)COCCC1=CC=C(OCC(CN)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.